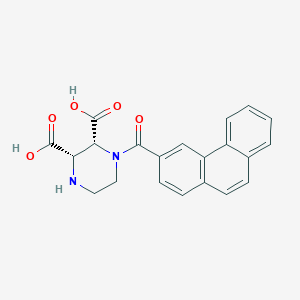

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid

Description

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is a synthetic derivative of piperazine-2,3-dicarboxylic acid (PDA), characterized by a phenanthrene-3-carbonyl group substituted at the N1 position of the piperazine ring. This compound has garnered attention as a competitive antagonist of NMDA receptors (NMDARs), specifically targeting GluN2C and GluN2D subunits, with secondary activity at kainate receptors (GluK1) . Its synthesis typically involves coupling phenanthrene-3-carbonyl chloride with cis-piperazine-2,3-dicarboxylic acid under Schotten-Baumann conditions, followed by purification via crystallization .

Properties

IUPAC Name |

1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUAQPXBYDYTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves several steps. One common synthetic route includes the reaction of phenanthrene-3-carboxylic acid with piperazine-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NMDA Receptor Antagonism

One of the primary applications of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic acid lies in its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Research indicates that derivatives of this compound exhibit varying affinities for different NMDA receptor subunits (NR2A, NR2B, NR2C, NR2D) .

Key Findings :

- The phenanthrene derivative shows a 30-fold to 78-fold increase in affinity for native NMDA receptors compared to its biphenyl counterpart .

- It selectively enhances affinity for NR2C and NR2D subunits, making it a candidate for treating conditions associated with NMDA receptor dysregulation, such as neurodegenerative diseases and psychiatric disorders.

Structure-Activity Relationship Studies

Studies have demonstrated that modifications to the phenanthrene group can significantly alter the pharmacological profile of the compound. For instance:

- Substituting branched ring structures for the biphenyl group reduces NMDA receptor activity.

- Linear arrangements like phenanthrene maintain or enhance receptor affinity .

Neuropharmacology Research

In a study examining the effects of various derivatives on NMDA receptor activity, cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic acid was shown to possess distinct pharmacological properties due to its structural configuration. The research utilized binding assays to evaluate its efficacy and specificity across different receptor types .

Potential Therapeutic Uses

Given its ability to modulate NMDA receptor activity, this compound may have implications in developing treatments for:

- Alzheimer's Disease : By targeting specific NMDA receptor subunits, it could help mitigate excitotoxicity associated with neurodegeneration.

- Schizophrenia : Modulating glutamate signaling through NMDA receptors may alleviate some symptoms of this condition.

Mechanism of Action

The primary mechanism of action of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves its antagonistic effect on NMDA receptors. By binding to the GluN2C and GluN2D subunits, the compound inhibits the receptor’s activity, thereby modulating synaptic transmission and neuronal excitability. This inhibition can prevent excitotoxicity, a condition where excessive activation of NMDA receptors leads to neuronal damage and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PPDA [(2S,3R)-1-(Phenanthrene-2-carbonyl)-piperazine-2,3-dicarboxylic acid]

- Structural Difference : PPDA features a phenanthrene-2-carbonyl group instead of the phenanthrene-3-carbonyl substituent in the target compound.

- Pharmacological Profile: NMDA Receptor Affinity: PPDA exhibits 30- to 78-fold higher affinity for native NMDARs compared to its biphenyl analog PBPD, with preferential binding to GluN2C (IC₅₀ = 0.14 µM) and GluN2D (IC₅₀ = 0.10 µM) over GluN2A/B .

- Functional Outcomes : PPDA’s selectivity for GluN2C/D subunits makes it a tool for studying extrasynaptic NMDARs in synaptic plasticity and neurological disorders .

UBP141 [(2R,3S)-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic acid]

- Structural Difference : UBP141 is the phenanthrene-3-carbonyl isomer of the target compound.

- Pharmacological Profile :

- NMDA Receptor Affinity : UBP141 displays Ki values of 22 µM (GluN2A), 17.2 µM (GluN2B), 5.24 µM (GluN2C), and 2.36 µM (GluN2D), indicating stronger selectivity for GluN2D over GluN2A/B .

- Solubility and Stability : Soluble in alkaline conditions (50 mM in 2 eq. NaOH) but requires storage at +4°C under desiccating conditions .

Compound 18i [(2R,3S)-1-(6-Iodonaphthalene-2-carbonyl)-piperazine-2,3-dicarboxylic acid]

- Structural Difference : Features a 6-iodonaphthalene-2-carbonyl group instead of phenanthrene.

- Pharmacological Profile: Dual Antagonism: Potent activity at GluK1 (IC₅₀ = 2.1 µM) and GluN2D (IC₅₀ = 0.8 µM), with >100-fold selectivity for GluK1 over GluK2/K3 . Therapeutic Potential: Demonstrates antinociceptive effects in nerve injury models at 30 mg/kg (i.p.) .

Data Tables

Table 1: Receptor Affinity Profiles of Key Compounds

Table 2: Structural and Functional Comparisons

Key Research Findings

Positional Isomerism Matters : The substitution position of the phenanthrene carbonyl group (2 vs. 3) significantly alters receptor selectivity. For example, PPDA (2-carbonyl) has stronger GluN2C/D affinity, while UBP141 (3-carbonyl) favors GluN2D .

Hydrophobic Interactions : The phenanthrene moiety enhances binding to hydrophobic pockets in the NMDAR ligand-binding domain (LBD), as evidenced by X-ray crystallography (PDB: 4NF6) .

Biological Activity

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic acid is a compound of interest due to its potential biological activities, particularly in relation to the modulation of neurotransmitter receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C21H18N2O5

- Molecular Weight : 378.384 g/mol

- SMILES Notation : Cc1cc2c(c1)cc(c(c2)C(=O)N1CCN(C(=O)O)C(=O)O1)C(=O)O

Research indicates that cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic acid may act as an antagonist at NMDA receptors, particularly those containing NR2C and NR2D subunits. This interaction suggests a role in modulating excitatory neurotransmission and could have implications for conditions such as neuropathic pain and neurodegenerative diseases.

Pharmacological Effects

- NMDA Receptor Modulation : The compound has been identified as a novel antagonist for NMDA receptors, which are critical for synaptic plasticity and memory function. Its selectivity for NR2C/NR2D subtypes indicates potential therapeutic applications in neurological disorders characterized by excitotoxicity .

- Neuroprotective Properties : In vitro studies suggest that this compound may exert neuroprotective effects by inhibiting excessive glutamate release, thus preventing neuronal damage associated with overactivation of NMDA receptors .

- Antioxidant Activity : Preliminary data indicate that cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic acid possesses antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine compounds, including cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic acid, showed significant neuroprotective activity in animal models of Alzheimer's disease. The results indicated a reduction in amyloid-beta-induced neurotoxicity .

- Structure-Activity Relationship (SAR) : Research focusing on the SAR of phenanthrene-based compounds revealed that modifications at the piperazine moiety significantly influenced receptor binding affinity and selectivity. This highlights the importance of structural optimization in developing more potent derivatives .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. How is cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid synthesized and structurally characterized?

- Methodological Answer : The compound is synthesized via modified Schotten-Baumann conditions. Acid chlorides (e.g., phenanthrene-3-carbonyl chloride) react with cis-piperazine-2,3-dicarboxylic acid under basic conditions. Purification involves crystallization and chromatography. Structural confirmation uses , mass spectrometry (MS), and elemental analysis to verify purity (>99%) and stereochemistry. For example, peaks at δ 2.48–3.45 ppm confirm the piperazine backbone, while aromatic protons (δ 7.49–8.62 ppm) validate phenanthrene attachment .

Q. What in vivo models demonstrate its therapeutic potential in neurological disorders?

- Methodological Answer : Antinociceptive effects are tested in rodent neuropathic pain models. For instance, 18i (a derivative) at 30 mg/kg (i.p.) reduces mechanical allodynia in Wistar rats with sciatic nerve injury. Von Frey filament assays measure withdrawal thresholds pre- and post-administration, showing significant threshold increases (e.g., from 2.5g to 8.5g force) .

Advanced Research Questions

Q. How is subtype selectivity for GluN2D-containing NMDA receptors and GluK1 kainate receptors determined experimentally?

- Methodological Answer :

- Electrophysiology : Whole-cell voltage-clamp recordings on HEK293 cells expressing GluN2A-D or GluK1-3 receptors measure IC values. For example, 18i shows IC = 0.65 µM for GluK1 vs. >100 µM for GluK2, confirming >100-fold selectivity .

- Molecular Docking : Induced-fit docking (Maestro/Glide) into GluK1 ligand-binding domains (LBDs) identifies critical residues (e.g., S674) for antagonist binding. Stereochemical validation uses resolved enantiomers (e.g., (−)-4 with 2S,3R configuration) .

Q. What structural modifications enhance GluN2C/GluN2D selectivity over GluN2A/B subunits?

- Methodological Answer : Bulky aromatic substituents (e.g., phenanthrene-3-carbonyl) interact with subunit-specific residues (e.g., Met763/Lys766 in GluN2D). Derivatives like UBP141 (Ki = 2.36 µM for GluN2D) achieve 7–10× selectivity over GluN2A/B via halogenation (e.g., 9-bromo substitution in UBP145) or carboxylate extensions (UBP1700 with 63× selectivity) .

Q. How can contradictory data on receptor activity be resolved (e.g., weak vs. potent antagonism)?

- Methodological Answer :

- Assay Variability : Weak effects in Ca fluorescence assays (e.g., GluK3 desensitization) vs. robust inhibition in electrophysiology highlight kinetic differences. Use rapid glutamate application protocols to capture transient receptor states .

- Subunit-Specific Desensitization : GluK3’s rapid desensitization (concanavalin A-insensitive) may obscure antagonist effects in fluorescence assays, necessitating voltage-clamp techniques .

Key Methodological Recommendations

- Synthesis : Optimize coupling reactions using anhydrous dioxane/water (1:1) and NaOH to minimize racemization .

- In Vivo Testing : Use double-blind protocols in neuropathic pain models to reduce bias .

- Data Analysis : Apply Schild regression for competitive antagonism validation (e.g., UBP141 slope = 1.02 confirms glutamate site binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.